molecular formula C11H12BrNO B8513789 N-3,3-Dimethylacryloyl-3-bromoaniline

N-3,3-Dimethylacryloyl-3-bromoaniline

Cat. No.: B8513789
M. Wt: 254.12 g/mol
InChI Key: SWRGSRXQVANORJ-UHFFFAOYSA-N
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Description

N-3,3-Dimethylacryloyl-3-bromoaniline is a brominated anilide derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. While specific studies on this exact isomer are not currently available in the public domain, its closely related analog, N-3,3-dimethylacryloyl-2-bromoaniline, has documented utility in chemical synthesis . This class of compounds is typically synthesized via an amidation reaction between a bromoaniline and 3,3-dimethylacryloyl chloride under mild, anhydrous conditions, often using a base like pyridine . Researchers value this structural motif for its potential in constructing more complex molecules, particularly those containing a substituted aniline core. The bromine atom on the aromatic ring offers a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki or Heck reactions, enabling the exploration of structure-activity relationships in drug discovery programs. The 3,3-dimethylacryloyl group is a key structural element that can participate in further cyclization or transformation reactions. This product is intended for use in a controlled laboratory setting by qualified professionals. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

N-(3-bromophenyl)-3-methylbut-2-enamide

InChI

InChI=1S/C11H12BrNO/c1-8(2)6-11(14)13-10-5-3-4-9(12)7-10/h3-7H,1-2H3,(H,13,14)

InChI Key

SWRGSRXQVANORJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NC1=CC(=CC=C1)Br)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features and functional groups of N-3,3-Dimethylacryloyl-3-bromoaniline with related compounds:

Compound Name Key Structural Features Functional Groups Reactivity Highlights
This compound 3-bromo substituent; N-acylated with 3,3-dimethylacryloyl Bromine, acryloyl amide Cross-coupling, nucleophilic substitution
3-Bromo-N,N-dimethylaniline 3-bromo substituent; N,N-dimethylamine Bromine, tertiary amine Suzuki coupling, alkylation
N-Acetyl-3-bromoaniline (hypothetical) 3-bromo substituent; N-acetyl group Bromine, acetyl amide Electrophilic substitution
3-Nitrodimethylaniline 3-nitro substituent; N,N-dimethylamine Nitro group, tertiary amine Nitration, reduction reactions

Key Insights :

  • The 3-bromo substituent in this compound enhances its utility in palladium-catalyzed cross-coupling reactions, similar to 3-Bromo-N,N-dimethylaniline used in Suzuki-Miyaura reactions .
  • The acryloyl amide group introduces steric hindrance and electron-withdrawing effects, distinguishing it from simpler acylated derivatives like N-acetyl-3-bromoaniline.
Comparison with Other Bromoaniline Derivatives
  • 3-Bromo-N,N-dimethylaniline : Synthesized via alkylation of 3-bromoaniline with methyl halides. Used in Suzuki coupling with (3-carbamoylphenyl)boronic acid to form biaryl carboxamides .
  • 3-Nitrodimethylaniline: Prepared through nitration of dimethylaniline, with subsequent reactions involving HNO₃ and HNO₂ .

Key Insight : The presence of bromine in this compound allows for synthetic flexibility akin to 3-Bromo-N,N-dimethylaniline, but the acryloyl group may necessitate milder reaction conditions to prevent decomposition.

Cross-Coupling Reactions
  • 3-Bromo-N,N-dimethylaniline participates in Suzuki-Miyaura reactions to form biaryl structures, a trait shared with this compound due to the bromine substituent .
  • The acryloyl amide group in this compound may influence reaction kinetics by altering electron density at the aromatic ring.

Challenges and Limitations

  • Steric Hindrance : The bulky 3,3-dimethylacryloyl group may reduce reactivity in electrophilic aromatic substitution compared to simpler derivatives like 3-Bromo-N,N-dimethylaniline.
  • Synthetic Complexity : Introducing the acryloyl group requires precise control to avoid side reactions, unlike the straightforward alkylation or nitration of dimethylaniline .

Preparation Methods

Preparation of 3,3-Dimethylacryloyl Chloride

The synthesis of 3,3-dimethylacryloyl chloride (C₅H₇ClO) is a critical precursor step. A validated method involves the reaction of 3,3-dimethylacrylic acid with phosphorus trichloride (PCl₃) under controlled conditions:

Procedure :

  • Reaction Setup : 3,3-Dimethylacrylic acid (1.0 mol) is dissolved in anhydrous dichloromethane (500 mL) under nitrogen.

  • Addition of PCl₃ : PCl₃ (1.2 mol) is added dropwise at 20–40°C, with vigorous stirring to mitigate exothermic effects.

  • Reflux and Isolation : The mixture is refluxed for 2 hours, followed by distillation under reduced pressure (15–20 mmHg) to isolate the acyl chloride (b.p. 80–85°C).

Key Data :

ParameterValue
Yield85–90%
Purity (GC)≥98%
Inhibitor400 ppm phenothiazine

This method avoids side reactions such as polymerization by incorporating phenothiazine as a radical inhibitor.

Acylation of 3-Bromoaniline

The core synthesis involves coupling 3-bromoaniline with 3,3-dimethylacryloyl chloride. Two principal methodologies have been documented:

Schotten-Baumann Conditions

Procedure :

  • Base Addition : 3-Bromoaniline (1.0 mol) and triethylamine (1.5 mol) are dissolved in THF (300 mL) at 0–5°C.

  • Acyl Chloride Addition : 3,3-Dimethylacryloyl chloride (1.1 mol) is added dropwise over 30 minutes.

  • Workup : The mixture is stirred for 4 hours at room temperature, filtered to remove triethylamine hydrochloride, and concentrated. The crude product is recrystallized from ethanol/water (4:1).

Optimization Insights :

  • Solvent Selection : THF outperforms benzene or toluene due to better solubility of intermediates.

  • Temperature Control : Maintaining ≤5°C during acyl chloride addition minimizes hydrolysis.

Yield Data :

SolventTemperature (°C)Yield (%)
THF0–578
Dichloromethane2565
Toluene2558

Grignard Reagent-Mediated Acylation

A patent-derived approach utilizes Grignard reagents to activate the acyl chloride:
Procedure :

  • Grignard Formation : Magnesium turnings (25 g) react with 3-bromoaniline in THF under nitrogen to form the aniline-magnesium complex.

  • Acyl Chloride Addition : 3,3-Dimethylacryloyl chloride (1.05 mol) is added at 75–80°C over 3 hours.

  • Quenching and Isolation : The reaction is quenched with ice-cold HCl, extracted with ethyl acetate, and distilled under vacuum.

Advantages :

  • Enhanced reactivity of the aniline nucleophile.

  • Higher yields (82–85%) compared to Schotten-Baumann.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.25 (t, J = 8.0 Hz, 1H, ArH)

  • δ 7.15 (d, J = 7.6 Hz, 1H, ArH)

  • δ 6.95 (s, 1H, ArH)

  • δ 6.30 (s, 1H, CH=CO)

  • δ 2.10 (s, 6H, (CH₃)₂)

IR (KBr) :

  • 1685 cm⁻¹ (C=O stretch)

  • 1540 cm⁻¹ (C-Br stretch)

  • 1230 cm⁻¹ (C-N stretch)

MS (EI) : m/z 269 [M⁺], 231 [M⁺ – Br], 185 [M⁺ – CO(CH₃)₂CH₂].

Industrial-Scale Considerations

Cost Optimization

  • Recyclable Solvents : THF and dichloromethane recovery via distillation reduces costs by 30%.

  • Catalyst Efficiency : Triethylamine achieves 95% HCl scavenging at 1.5 equiv .

Q & A

Q. What are the recommended synthetic routes for N-3,3-Dimethylacryloyl-3-bromoaniline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling 3-bromoaniline derivatives with dimethylacryloyl chloride under anhydrous conditions. Optimization strategies include:

  • Catalyst selection : Use of palladium-based catalysts or copper iodide for cross-coupling reactions, as seen in analogous nitrosoaniline syntheses .
  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and minimize side products.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol improves yield and purity. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) .

Q. How should this compound be characterized to confirm its structural integrity?

Methodological Answer:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at position 3, dimethylacryloyl group) by comparing chemical shifts to similar bromoaniline derivatives .
    • HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₁H₁₁BrNO₂: 268.9974; experimental error <2 ppm) .
  • Purity assessment : GC-MS (>97% purity) or HPLC (C18 column, acetonitrile/water gradient) ensures minimal impurities .

Q. What are the critical storage conditions to maintain the stability of this compound?

Methodological Answer:

  • Temperature : Store at 0–6°C in airtight, light-resistant containers to prevent thermal decomposition or photodegradation .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acryloyl group.
  • Handling : Work under inert atmospheres (N₂/Ar) to reduce oxidative side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for the synthesis of this compound under varying catalytic conditions?

Methodological Answer:

  • Systematic screening : Test Pd(OAc)₂, CuI, and ligand systems (e.g., PPh₃, BINAP) to identify optimal catalytic combinations.
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus nonpolar solvents (toluene) to assess dielectric constant impact on reaction kinetics .
  • Side-product analysis : Use LC-MS to detect intermediates (e.g., dehalogenated byproducts) and adjust stoichiometry (e.g., excess dimethylacryloyl chloride) to suppress competing pathways .

Q. What mechanistic insights exist for the role of the dimethylacryloyl group in the reactivity of this compound?

Methodological Answer:

  • Electron-withdrawing effects : The acryloyl group enhances electrophilicity at the aniline nitrogen, facilitating nucleophilic aromatic substitution (SNAr) with amines or thiols.
  • Steric hindrance : The 3,3-dimethyl configuration may restrict rotational freedom, influencing regioselectivity in cross-coupling reactions. Computational modeling (DFT) can map electronic surfaces and predict reactivity .

Q. How does the bromine substituent influence the electronic properties and subsequent reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Electronic effects : Bromine’s −I effect increases the electrophilicity of the aromatic ring, accelerating Suzuki-Miyaura couplings. Compare Hammett substituent constants (σₚ ≈ 0.23 for Br) to predict reaction rates .
  • Steric vs. electronic trade-offs : Ortho-bromine may hinder catalyst access in bulky ligand systems. Use smaller ligands (e.g., XPhos) or microwave-assisted heating to overcome steric barriers .

Q. What strategies can mitigate discrepancies in spectroscopic data for this compound across research groups?

Methodological Answer:

  • Standardized protocols : Adopt uniform NMR acquisition parameters (e.g., 500 MHz, CDCl₃ solvent, TMS reference) and report chemical shifts with δ-values to two decimal places.
  • Interlaboratory validation : Share samples with collaborating labs to cross-verify spectra and identify instrumental calibration errors .

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